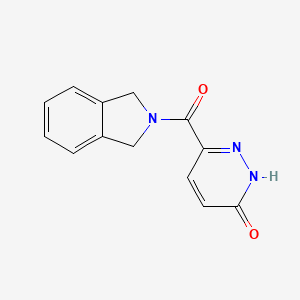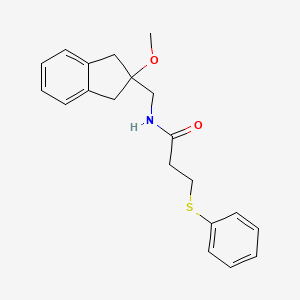
1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods in Antioxidant Activity
Research on antioxidants is significant across food engineering, medicine, and pharmacy, reflecting a major interest within the scientific community. Methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical in determining the antioxidant capacity of compounds. These assays, based on spectrophotometry, assess the kinetics or equilibrium states of antioxidant reactions, providing insight into the potential antioxidant activity of complex molecules like the one mentioned. This research is crucial for understanding how such compounds can scavenge free radicals, thereby contributing to mitigating oxidative stress in biological systems (Munteanu & Apetrei, 2021).
Redox Mediators in Environmental Remediation
The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to treating organic pollutants in wastewater. This enzymatic method demonstrates the potential for enhanced degradation efficiency of recalcitrant compounds, indicating a promising application for environmental remediation. Such research underscores the importance of exploring the capabilities of specific compounds, including their redox-active properties, in addressing pollution and enhancing the degradation of harmful substances in industrial effluents (Husain & Husain, 2007).
Advanced Oxidation Processes in Water Treatment
In the context of water treatment, advanced oxidation processes (AOPs) are employed to remove recalcitrant compounds like acetaminophen from aqueous media. The study of by-products, biotoxicity, and proposed degradation pathways of such processes is fundamental to ensuring environmental safety and efficacy in water purification technologies. Research in this area highlights the potential of specific compounds to act as catalysts or reactants in AOPs, contributing to the development of more efficient and safer water treatment solutions (Qutob et al., 2022).
properties
IUPAC Name |
1-(2-hydroxyethyl)-4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-10-9-19-15-4-2-1-3-14(15)16(18-17(19)22)25-11-12-5-7-13(8-6-12)20(23)24/h5-8,21H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFNKCVSKDJGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)
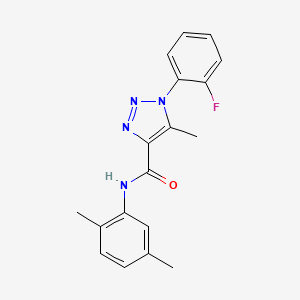
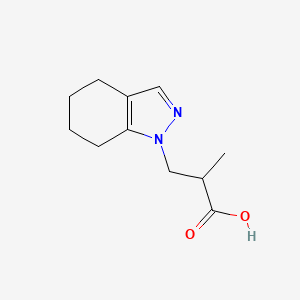
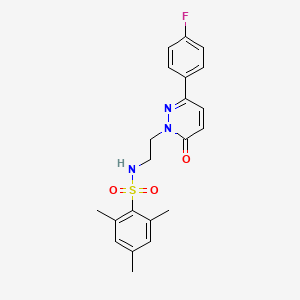
![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)
![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2799950.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799951.png)
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)
